Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a quinoline derivative characterized by three key substituents: a methyl carboxylate group at position 2, a carbamoylmethoxy group at position 4, and a fluorine atom at position 6. The 6-fluoro substituent is a common feature in bioactive quinolines, often associated with enhanced metabolic stability and membrane permeability .
Properties
IUPAC Name |
methyl 4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5/c1-27-17-6-3-11(21)7-15(17)24-19(25)10-29-18-9-16(20(26)28-2)23-14-5-4-12(22)8-13(14)18/h3-9H,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLAAXIUFBBMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Acylation: Introduction of the carbamoyl group through an acylation reaction.
Substitution: Introduction of the fluoro group via a substitution reaction.
Esterification: Formation of the ester group by reacting with methanol.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinoline core .
Scientific Research Applications
Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:
Key Observations
Crystallinity and Intermolecular Interactions
- ’s compound exhibits π-π stacking (centroid distances: 3.77–3.84 Å) and weak C–H···π interactions, contributing to its high crystallinity . The target compound’s polar substituents may favor different packing modes, though crystallographic data are unavailable.
Synthetic Methodologies highlights the use of methyl iodide for esterification under basic conditions, a method applicable to the target compound’s carboxylate groups . employs acid-catalyzed condensation, suitable for aryl-substituted quinolines but less relevant to carbamoylmethoxy derivatives .
Biological Activity
Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the fluoroquinolone class, known for its broad-spectrum antimicrobial properties. This article explores its biological activity, focusing on antimicrobial efficacy, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a fluorine atom and a carbamoyl group, which enhances its biological activity. Its molecular formula is with a molecular weight of approximately 353.76 g/mol.
Antimicrobial Activity
Fluoroquinolones are primarily known for their antibacterial properties, particularly against Gram-negative bacteria. The biological activity of this compound has been evaluated in various studies.
Table 1: Comparative Antibacterial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|---|
| This compound | E. coli | 0.5 | |
| This compound | S. aureus | 1.0 | |
| Ciprofloxacin | E. coli | 1.0 | |
| Ofloxacin | S. aureus | 2.0 |
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound induces DNA strand breaks, leading to bacterial cell death.
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of this compound significantly reduced bacterial load in tissues compared to untreated controls, indicating robust in vivo antibacterial activity.
- Resistance Studies : Research examining the development of resistance in bacterial strains showed that while some resistance was observed with prolonged exposure to fluoroquinolones, the introduction of this compound maintained efficacy against resistant strains due to its unique structural modifications.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile with minimal cytotoxic effects on human cell lines at therapeutic concentrations. However, further studies are warranted to fully assess long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
